Rhodanine

Catalog No.
S609446
CAS No.
141-84-4
M.F
C3H3NOS2
M. Wt
133.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodanine

CAS Number

141-84-4

Product Name

Rhodanine

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C3H3NOS2

Molecular Weight

133.2 g/mol

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=S)S1

Solubility

Very soluble (NTP, 1992)
0.02 M
FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID
SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
>20 [ug/mL]

Synonyms

2-Thio-4-ketothiazolidine; 2-Thio-4-thiazolinone; 2-Thioxo-1,3-thiazolidin-4-one; 2-Thioxo-4-thiazolidinone; 4-Oxo-1,3-thiazolidine-2-thione; 4-Oxo-2-thiazolidinethione; 4-Oxo-2-thionothiazolidine; 4-Oxo-2-thioxothiazolidine; 4-Thiazolidinone-2-thion

Canonical SMILES

C1C(=O)NC(=S)S1

Isomeric SMILES

C1C(=O)N=C(S1)S

Promising Lead Molecule for Drug Development

Rhodanine serves as a valuable scaffold in medicinal chemistry due to its ease of modification and ability to interact with various biomolecules []. This makes it a promising lead molecule for developing new drugs with diverse therapeutic potential. Research has explored rhodanine derivatives as potential candidates for treating various conditions, including:

  • Antiviral agents: Studies have investigated the antiviral properties of rhodanine derivatives against various viruses, including Echovirus 12 and SARS-CoV-2 [, ].
  • Anticancer agents: Rhodanine derivatives have shown promising antitumor activity in various cancer cell lines, suggesting their potential as anticancer agents [].
  • Antimicrobial agents: Research has explored the potential of rhodanine derivatives as antibacterial and antifungal agents [].
  • Antidiabetic agents: Some rhodanine derivatives have exhibited antidiabetic activity in pre-clinical studies [].

Advantages of Rhodanine for Drug Discovery

Several advantages make rhodanine an attractive candidate for drug discovery:

  • Structural diversity: The core structure of rhodanine can be readily modified with different functional groups, leading to a vast library of potential drug candidates with diverse biological activities [].
  • Synthetic accessibility: Rhodanine and its derivatives are relatively easy to synthesize, making them readily available for further research and development [].
  • Favorable pharmacokinetic properties: Some rhodanine derivatives have shown good solubility and bioavailability, making them potentially suitable for oral administration [].

Rhodanine, or 2-thioxothiazolidin-4-one, is a five-membered heterocyclic compound characterized by a thiazolidine core. It was first synthesized in 1877 by Marceli Nencki, who derived its name from its synthesis involving ammonium rhodanide and chloroacetic acid. Rhodanine is notable for its unique structure, which includes sulfur and nitrogen atoms that contribute to its chemical reactivity and biological activity. The compound typically appears as light yellow crystals with a melting point of approximately 168.5 °C and has a density of 0.868 g/cm³ .

The exact mechanism of action for rhodanine is still under investigation. However, research suggests it may interact with various enzymes and cellular processes. For example, some studies indicate rhodanine's potential to inhibit viral replication []. Rhodanine derivatives have shown activity against various diseases, including diabetes, cancer, and bacterial infections [, ]. However, the specific mechanisms by which these derivatives work can vary.

While detailed safety information on rhodanine is limited, it is recommended to handle it with care as it is a potentially irritating compound []. More research is needed to fully understand its toxicological profile.

Due to its reactive sites. Key reactions include:

  • Knoevenagel Condensation: Rhodanine can undergo Knoevenagel reactions, where it reacts with aldehydes to form α,β-unsaturated carbonyl compounds. This reaction is facilitated by the active methylene group in rhodanine .
  • Aldol Condensation: The compound can also engage in aldol-type reactions, leading to the formation of β-hydroxy carbonyl compounds .
  • Displacement Reactions: Rhodanine derivatives can participate in nucleophilic substitution reactions, particularly at the exocyclic methylene carbon atom, allowing for further functionalization .

These reactions highlight rhodanine's versatility in organic synthesis and its potential for creating complex molecular architectures.

Rhodanine and its derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. Notable activities include:

  • Carbonic Anhydrase Inhibition: Certain rhodanine-linked compounds have been identified as selective inhibitors of human carbonic anhydrases, which are vital for various physiological processes .
  • Antidiabetic Properties: Epalrestat, a rhodanine derivative, is clinically used to treat diabetic neuropathy by inhibiting aldose reductase, thus preventing complications associated with diabetes .
  • Antimicrobial Activity: Rhodanine derivatives have shown promise against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

The diverse biological activities of rhodanine derivatives stem from their ability to interact with various biological targets through mechanisms such as hydrogen bonding and metal ion coordination.

Rhodanine can be synthesized through several methods:

  • Dithiocarbamate Method: This involves the reaction of carbon disulfide with ammonia and chloroacetic acid, yielding rhodanine via an intermediate dithiocarbamate .
  • One-Pot Multicomponent Reactions: Recent advancements have introduced one-flask synthesis techniques that streamline the production of rhodanines from readily available starting materials .
  • Modification of Existing Derivatives: Various synthetic strategies allow for the modification of the rhodanine ring to enhance biological activity or alter physical properties .

These methods underscore the compound's synthetic accessibility and adaptability for further functionalization.

Rhodanine finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored for drug development due to their pharmacological properties, particularly in treating metabolic disorders and infections .
  • Material Science: Rhodanine-based polymers are being investigated for their potential use in photonic devices due to their fluorescent properties when incorporated into polymer matrices .
  • Analytical Chemistry: Rhodanine is utilized in analytical applications such as detecting metal ions due to its ability to form stable complexes with certain metals .

The versatility of rhodanine extends its utility beyond traditional medicinal chemistry into materials and analytical sciences.

Studies on rhodanine interactions reveal its ability to form complexes with various biomolecules:

  • Metal Ion Interactions: Rhodanine can chelate metal ions, which may enhance its biological activity or modify its pharmacokinetic properties .
  • Protein Binding Studies: Research indicates that rhodanine derivatives interact with specific protein targets through hydrogen bonds and hydrophobic interactions, influencing their efficacy as inhibitors .

These interaction studies are crucial for understanding the mechanism of action of rhodanine-based compounds in biological systems.

Several compounds share structural similarities with rhodanine, each exhibiting unique properties:

CompoundStructure TypeKey Features
ThiazolidinedioneHeterocyclicAntidiabetic properties; used in diabetes treatment
BenzothiazoleHeterocyclicAntimicrobial and anticancer activities
4-ThiazolidinoneHeterocyclicSimilar reactivity; used in various synthetic applications
IsothiazoleHeterocyclicExhibits antifungal properties

Rhodanine is distinguished by its specific thiazolidine core and the presence of both sulfur and nitrogen atoms, which contribute to its unique reactivity and biological profile compared to these similar compounds.

Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5°C. May explode on rapid heating.

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER
LIGHT YELLOW PRISMS FROM ALCOHOL

XLogP3

0.7

Density

0.868 (NTP, 1992)
0.868

Melting Point

335.3 °F (NTP, 1992)
170.0 °C
168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)

UNII

7O50LKL2G8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-84-4
6913-23-1

Wikipedia

Rhodanine

Methods of Manufacturing

REACTION OF SODIUM CHLOROACETATE WITH AMMONIUM DITHIOCARBAMATE

General Manufacturing Information

4-Thiazolidinone, 2-thioxo-: ACTIVE

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Modify: 2023-08-15

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